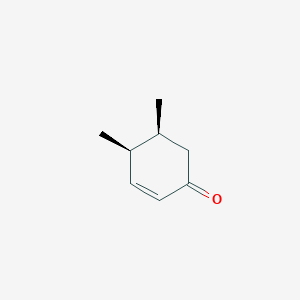
(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one: is an organic compound characterized by its unique cyclohexene structure with two methyl groups at the 4th and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the diastereoselective reduction of suitable keto precursors using reagents like L-Selectride . The reaction is carried out at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process often includes steps like purification and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one serves as a building block for more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology and Medicine: Research into the biological activity of this compound has shown potential in developing new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound shares a similar cyclohexane core structure but includes sulfur atoms.
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid: Another compound with a similar backbone but different functional groups.
Uniqueness: What sets (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in research and industry.
Properties
CAS No. |
194606-60-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(4S,5S)-4,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-6-3-4-8(9)5-7(6)2/h3-4,6-7H,5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
XADBPCVQACZOEL-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C[C@H]1C |
Canonical SMILES |
CC1CC(=O)C=CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















